Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl groups and ester functionalities, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in polymers.
4,4’-Bis(2-bromoacetyl)biphenyl: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate stands out due to its unique combination of biphenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of new materials and in various scientific research applications.
Properties
CAS No. |
5166-59-6 |
---|---|
Molecular Formula |
C36H26O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2 |
InChI Key |
HBMMDTJMHSUXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.